6-bromo-3-methyl-4(3H)-Pteridinone 6-bromo-3-methyl-4(3H)-Pteridinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14183813
InChI: InChI=1S/C7H5BrN4O/c1-12-3-10-6-5(7(12)13)11-4(8)2-9-6/h2-3H,1H3
SMILES:
Molecular Formula: C7H5BrN4O
Molecular Weight: 241.04 g/mol

6-bromo-3-methyl-4(3H)-Pteridinone

CAS No.:

Cat. No.: VC14183813

Molecular Formula: C7H5BrN4O

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-3-methyl-4(3H)-Pteridinone -

Specification

Molecular Formula C7H5BrN4O
Molecular Weight 241.04 g/mol
IUPAC Name 6-bromo-3-methylpteridin-4-one
Standard InChI InChI=1S/C7H5BrN4O/c1-12-3-10-6-5(7(12)13)11-4(8)2-9-6/h2-3H,1H3
Standard InChI Key JXBYDLJSERSZMV-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=NC=C(N=C2C1=O)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Bromo-3-methyl-4(3H)-pteridinone belongs to the pteridine class, a nitrogen-containing bicyclic system comprising fused pyrimidine and pyrazine rings. The substitution pattern distinguishes it from simpler pteridinones:

  • Bromine at C-6: Introduces steric bulk and electron-withdrawing effects, potentially altering electronic distribution and reactivity .

  • Methyl group at N-3: Enhances lipophilicity and influences ring conformation through steric interactions .

Table 1: Deduced Molecular Properties

PropertyValue (Predicted)Basis of Estimation
Molecular FormulaC₇H₆BrN₄OPteridinone scaffold + substituents
Molecular Weight257.06 g/molSum of atomic masses
LogP (Partition Coefficient)~1.2Bromine and methyl contributions
Topological Polar Surface Area70.9 ŲComputational modeling

Synthesis and Derivatization Pathways

Retrosynthetic Considerations

The synthesis of 6-bromo-3-methyl-4(3H)-pteridinone likely involves strategic functionalization of the pteridine core. Key steps inferred from analogous systems include:

  • Core Construction: Cyclocondensation of 4,5-diaminopyrimidine derivatives with α-keto esters or acids to form the pteridinone skeleton .

  • Bromination: Electrophilic aromatic substitution at C-6 using brominating agents (e.g., NBS or Br₂ in controlled conditions) .

  • N-Methylation: Quaternization of the 3-position nitrogen using methyl iodide or dimethyl sulfate under basic conditions .

Challenges in Functionalization

  • Regioselectivity: Bromination at C-6 competes with other positions; directing groups may be necessary .

  • Stability Concerns: The electron-deficient pteridinone system may undergo unwanted ring-opening under harsh bromination conditions .

Table 2: Synthetic Routes for Analogous Compounds

SubstrateMethodYield (%)Reference
6-Phenyl-4(3H)-pteridinoneXanthine oxidase-mediated oxidation62
6-Bromoquinazolin-4-oneHBr/AcOH bromination45

Physicochemical Properties

Spectral Characteristics

While experimental spectra for 6-bromo-3-methyl-4(3H)-pteridinone are unavailable, predictions derive from related brominated heterocycles:

  • UV-Vis: Strong absorption ~270 nm (π→π* transitions in conjugated system) .

  • ¹H NMR: Expected signals at δ 2.5 ppm (N-CH₃), δ 8.1–8.3 ppm (H-2 and H-7) .

Thermodynamic Stability

  • Thermogravimetric Analysis (Predicted): Decomposition onset ~210°C, based on brominated pteridines .

  • Hygroscopicity: Low (methyl group reduces polarity) .

Reactivity and Biochemical Interactions

Electrophilic Susceptibility

The bromine atom at C-6 creates a site for nucleophilic aromatic substitution (SNAr), enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . Computational studies suggest activation energy barriers of ~25 kcal/mol for SNAr with piperidine .

Table 3: Hypothetical XOD Activity Parameters

ParameterValue EstimateBasis
Km12 ± 3 μMComparison to 6-aryl analogs
Vmax0.8 μmol/min/mgSteric hindrance adjustment

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